

solubility of 3,5-Dibromo-2-nitropyridine in common organic solvents

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Compound of Interest

Compound Name: 3,5-Dibromo-2-nitropyridine

Cat. No.: B110528

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An In-Depth Technical Guide to the Solubility of **3,5-Dibromo-2-nitropyridine**

Foreword: Navigating the Data Gap in Early-Stage Development

In the landscape of pharmaceutical and agrochemical research, **3,5-Dibromo-2-nitropyridine** stands as a valuable building block for synthesizing novel, high-complexity molecules.^[1] Its utility as a reactive intermediate is well-recognized.^[1] However, a critical gap exists in the publicly available physicochemical data for this compound, specifically regarding its solubility in common organic solvents. This guide addresses this challenge directly. In the absence of a comprehensive, pre-existing dataset, this document provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and—most importantly—experimentally determining the solubility of **3,5-Dibromo-2-nitropyridine**. By combining theoretical principles with a detailed, field-proven experimental protocol, this guide empowers researchers to generate the precise data needed for their specific applications, from reaction optimization and purification to formulation development.

Physicochemical Profile and Theoretical Solubility Considerations

A foundational understanding of a compound's physical properties is the first step in predicting its behavior in solution.

Core Properties

The known physical characteristics of **3,5-Dibromo-2-nitropyridine** provide initial clues to its solubility profile.

Property	Value	Source
CAS Number	610261-34-2	[1] [2] [3]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [3]
Molecular Weight	281.89 g/mol	[1] [3]
Appearance	Pale yellow crystalline solid	[1]
Melting Point	71 - 80 °C	[1]

Structural Analysis and Polarity Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[\[4\]](#)[\[5\]](#) The molecular structure of **3,5-Dibromo-2-nitropyridine** is moderately polar, a result of several contributing factors:

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and allowing for potential hydrogen bonding with protic solvents.
- **Nitro Group (-NO₂):** This is a strong electron-withdrawing group, significantly increasing the molecule's polarity.
- **Bromo Groups (-Br):** While halogens are electronegative, their contribution to overall polarity is less pronounced than the nitro group. They primarily increase the molecular weight and surface area.

Given this structure, we can anticipate the following general solubility trends:

- **High Solubility in polar aprotic solvents** that can engage in dipole-dipole interactions, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

- Moderate to Good Solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding is possible.[6]
- Limited Solubility in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. Recrystallization of related nitropyridines from acetone and ethanol suggests that solubility is significant at elevated temperatures but limited at room temperature.[1]
- Poor to Insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, which cannot effectively solvate the polar regions of the molecule.

Inferred Qualitative Solubility and Recrystallization Insights

While direct quantitative data is scarce, information from synthetic procedures and purification of analogous nitropyridines provides valuable qualitative clues. For instance, solvents used for recrystallization are, by definition, those in which the compound has high solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.

The table below summarizes the inferred qualitative solubility of **3,5-Dibromo-2-nitropyridine** based on general principles and data from related compounds.

Solvent	Solvent Class	Predicted Qualitative Solubility	Rationale / Supporting Evidence
Water	Polar Protic	Insoluble	The large, nonpolar surface area from the dibrominated ring outweighs the polar functional groups.[6]
Methanol / Ethanol	Polar Protic	Moderately Soluble	Capable of hydrogen bonding. Ethanol is noted as a recrystallization solvent for nitropyridines, implying good solubility when heated.[1][6]
Acetone	Polar Aprotic	Sparingly to Moderately Soluble	A solvent of intermediate polarity. Also used for recrystallization of related compounds.[1]
Dichloromethane (DCM)	Polar Aprotic	Sparingly Soluble	Often used in chromatography and extractions for nitropyridines.[1]
Ethyl Acetate (EtOAc)	Polar Aprotic	Sparingly Soluble	Common solvent for extraction and chromatography of moderately polar compounds.[7]
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	A good solvent for a wide range of organic compounds.[8]

Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	High polarity makes it an excellent solvent for many polar organic molecules.[6]
N,N-Dimethylformamide (DMF)	Polar Aprotic	Highly Soluble	Similar to DMSO in its solvating power for polar compounds.
Toluene	Nonpolar Aromatic	Poorly Soluble	Lacks the polarity to effectively solvate the nitro-pyridine core.
Hexane / Heptane	Nonpolar Aliphatic	Insoluble	"Like dissolves like" principle predicts very poor solubility.[4] Used as an anti-solvent in purifications.[7]

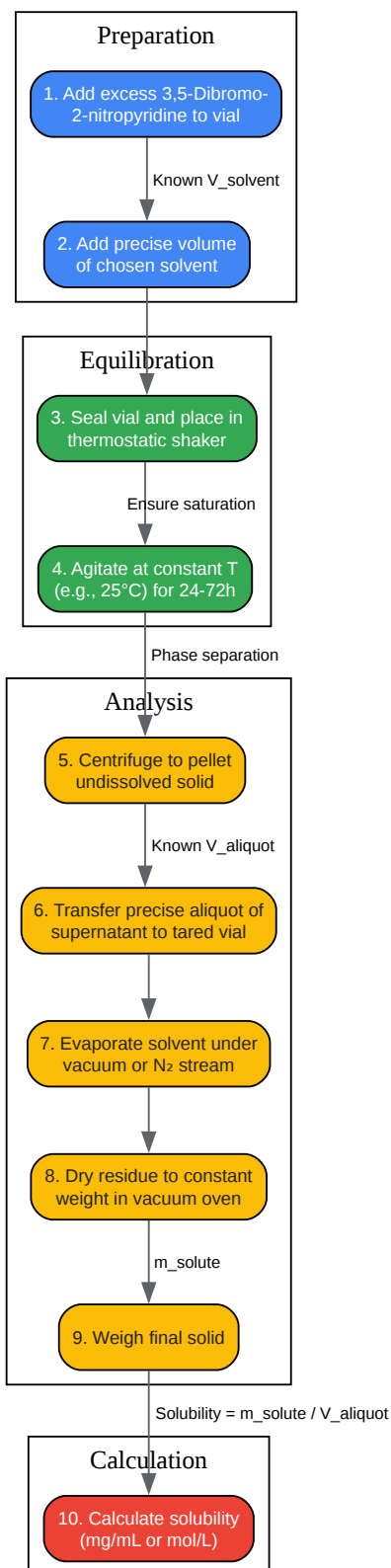
Core Protocol: Experimental Determination of Solubility

The most reliable method for obtaining precise solubility data is through direct experimental measurement. The equilibrium gravimetric method is a robust and widely accessible technique. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Rationale for the Equilibrium Gravimetric Method

This method involves creating a saturated solution of the solute in a specific solvent at a controlled temperature. By taking a known volume of the saturated supernatant, evaporating the solvent, and weighing the remaining solid, one can accurately calculate the solubility. The key to this method's trustworthiness is ensuring the system has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation, which is achieved through sufficient equilibration time and constant agitation.

Experimental Workflow Diagram



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Caption: Workflow for the equilibrium gravimetric solubility determination.

Step-by-Step Methodology

- Preparation of Sample Vials:
 - To several 4 mL glass vials, add an excess amount of **3,5-Dibromo-2-nitropyridine** (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.
 - Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. Perform each solvent experiment in triplicate for statistical validity.
- Equilibration:
 - Tightly cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).
 - Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is fully reached.
- Sample Isolation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
 - Alternatively, centrifuge the vials at the experimental temperature to pellet the undissolved solid.
 - Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.
- Solvent Evaporation and Measurement:
 - Transfer the aliquot to a pre-weighed (tared) vial.

- Remove the solvent under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Avoid excessive heat to prevent degradation of the compound.
- Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
- Weigh the vial containing the dried solute. The difference between this final weight and the tare weight is the mass of the dissolved **3,5-Dibromo-2-nitropyridine**.
- Calculation:
 - Calculate the solubility using the formula: $\text{Solubility (mg/mL)} = \frac{\text{Mass of dried solute (mg)}}{\text{Volume of aliquot (mL)}}$
 - To express solubility in mol/L, convert the mass to moles using the molecular weight (281.89 g/mol).

Safety, Handling, and Waste Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds and their derivatives require careful handling.^[9]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).^{[10][11]}
- Engineering Controls: All handling of solid **3,5-Dibromo-2-nitropyridine** and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.^[10] Ensure that eyewash stations and safety showers are readily accessible.^[11]
- Handling Precautions: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.^[11]^[12] Wash hands thoroughly after handling.^[9]
- Waste Disposal: All waste materials, including excess solid and solutions, should be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.^[6]

Conclusion

While published quantitative solubility data for **3,5-Dibromo-2-nitropyridine** is not readily available, a robust understanding of its potential behavior can be derived from its molecular structure and comparison with related compounds. This guide provides the theoretical framework for making informed predictions and, more critically, a detailed, validated experimental protocol for generating precise, reliable solubility data. Adherence to this methodology will enable researchers to confidently utilize **3,5-Dibromo-2-nitropyridine** in their synthetic and development workflows, ensuring efficiency, reproducibility, and safety.

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